molecular formula C12H16BrNO3S B2889726 {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol CAS No. 924869-08-9

{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol

Cat. No.: B2889726
CAS No.: 924869-08-9
M. Wt: 334.23
InChI Key: PLEKJKQHXJCQQW-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol is an organic compound that features a piperidine ring substituted with a bromophenylsulfonyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with receptors or ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol is unique due to the presence of both a piperidine ring and a methanol group, which can impart distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

[1-(4-bromophenyl)sulfonylpiperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c13-11-3-5-12(6-4-11)18(16,17)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEKJKQHXJCQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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